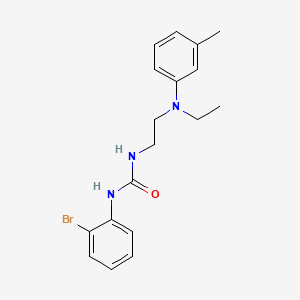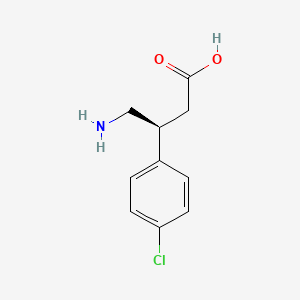![molecular formula C25H31N3O2S B1680916 2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile
Overview
Description
Sch-57790 is a synthetic organic compound known for its selective antagonistic activity on muscarinic M2 receptors. It is primarily used in scientific research to study the effects of muscarinic receptor modulation on cognitive functions and other physiological processes. Sch-57790 has shown potential in enhancing cognitive performance, making it a compound of interest in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sch-57790 involves several key steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure of Sch-57790 is synthesized through a series of reactions involving aromatic substitution and cyclization.
Functional Group Modifications: The introduction of specific functional groups, such as methoxy and sulfinyl groups, is carried out to enhance the compound’s selectivity for muscarinic M2 receptors.
Final Assembly: The final step involves the coupling of the core structure with a piperazine moiety, resulting in the formation of Sch-57790
Industrial Production Methods
Industrial production of Sch-57790 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sch-57790 undergoes various chemical reactions, including:
Oxidation: The sulfinyl group in Sch-57790 can undergo oxidation to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Aromatic substitution reactions can be used to introduce different substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like halogens or nitro compounds under acidic or basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the reagents used
Scientific Research Applications
Sch-57790 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationships of muscarinic receptor antagonists.
Biology: Employed in studies investigating the role of muscarinic receptors in various physiological processes.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, due to its cognitive-enhancing properties.
Industry: Utilized in the development of new drugs targeting muscarinic receptors
Mechanism of Action
Sch-57790 exerts its effects by selectively antagonizing muscarinic M2 receptors. This blockade prevents the inhibition of adenylyl cyclase activity mediated by the muscarinic agonist oxotremorine, leading to increased acetylcholine release in the central nervous system. The enhanced acetylcholine release is associated with improved cognitive performance and memory retention .
Comparison with Similar Compounds
Sch-57790 is unique in its high selectivity for muscarinic M2 receptors compared to other muscarinic receptor antagonists. Similar compounds include:
Oxotremorine: A muscarinic agonist with lower selectivity.
Tazomeline: Another muscarinic receptor antagonist with different receptor subtype selectivity.
Rivastigmine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease .
Sch-57790 stands out due to its specific targeting of muscarinic M2 receptors, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C25H31N3O2S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile |
InChI |
InChI=1S/C25H31N3O2S/c1-30-22-9-13-24(14-10-22)31(29)23-11-7-20(8-12-23)25(19-26)28-17-15-27(16-18-28)21-5-3-2-4-6-21/h7-14,21,25H,2-6,15-18H2,1H3 |
InChI Key |
BFELQLHLUNQIHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)C(C#N)N3CCN(CC3)C4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-cyclohexyl-alpha(4-((4-methoxyphenyl)sulfinyl)-phenyl)-1-piperazineacetonitrile SCH 57790 SCH-57790 SCH57790 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine;hydrochloride](/img/structure/B1680836.png)


![1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea](/img/structure/B1680844.png)
![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)






